1,6-Octadiene, 3-ethoxy-3,7-dimethyl-

Catalog No.
S12507872
CAS No.
72845-33-1
M.F
C12H22O
M. Wt
182.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Octadiene, 3-ethoxy-3,7-dimethyl-

CAS Number

72845-33-1

Product Name

1,6-Octadiene, 3-ethoxy-3,7-dimethyl-

IUPAC Name

3-ethoxy-3,7-dimethylocta-1,6-diene

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

InChI

InChI=1S/C12H22O/c1-6-12(5,13-7-2)10-8-9-11(3)4/h6,9H,1,7-8,10H2,2-5H3

InChI Key

GSFBRCUXDDCNKV-UHFFFAOYSA-N

Solubility

Practically insoluble to insoluble in water; soluble in DMSO
Sparingly soluble (in ethanol)

Canonical SMILES

CCOC(C)(CCC=C(C)C)C=C

Description

Linalyl ethyl ether is a monoterpenoid.

1,6-Octadiene, 3-ethoxy-3,7-dimethyl- is a colorless liquid with a pleasant floral aroma. Its molecular formula is C₁₂H₂₂O, and it has a molecular weight of 182.3025 g/mol. This compound is also known by various names, including 3-ethoxy-3,7-dimethyl-1,6-octadiene and ethyl linalool. The chemical structure features a diene configuration, which contributes to its reactivity and applications in various fields .

  • Diels-Alder Reactions: The compound can act as a diene in Diels-Alder cycloaddition reactions, forming cyclohexene derivatives.
  • Hydrogenation: It can undergo hydrogenation to form saturated hydrocarbons.
  • Ozonolysis: This reaction can cleave the double bonds to yield aldehydes or ketones.

These reactions highlight the compound's versatility in synthetic organic chemistry.

1,6-Octadiene, 3-ethoxy-3,7-dimethyl- exhibits various biological activities:

  • Antimicrobial Properties: Studies suggest that it possesses antimicrobial effects against certain bacteria and fungi.
  • Flavoring Agent: It is recognized for its pleasant aroma and is often used as a flavoring agent in food products.
  • Fragrance Component: Its floral scent makes it suitable for use in perfumes and cosmetics.

These properties contribute to its popularity in the fragrance and food industries .

The synthesis of 1,6-octadiene, 3-ethoxy-3,7-dimethyl- can be achieved through several methods:

  • Alkylation of Linalool: This method involves the alkylation of linalool with ethyl halides.
  • Diels-Alder Reaction: The compound can be synthesized through Diels-Alder reactions involving appropriate dienophiles.
  • Hydroformylation: This process can convert alkenes into aldehydes followed by subsequent reduction to yield the desired compound.

Each method offers different advantages regarding yield and purity .

1,6-Octadiene, 3-ethoxy-3,7-dimethyl- finds applications in various fields:

  • Flavoring and Fragrance: Used extensively in food flavoring and cosmetic formulations due to its pleasant odor.
  • Chemical Intermediate: Serves as an intermediate in the synthesis of other chemical compounds.
  • Agricultural Chemicals: Potential applications include use in agrochemicals for pest control due to its biological activity.

These diverse applications underline its significance in both industrial and consumer products .

Several compounds share structural similarities with 1,6-octadiene, 3-ethoxy-3,7-dimethyl-, including:

Compound NameMolecular FormulaUnique Features
LinaloolC₁₀H₁₈OCommonly found in essential oils; floral scent
Ethyl LinaloolC₁₂H₂₂OEthyl derivative of linalool; similar aroma
GeraniolC₁₀H₁₈OFound in geranium oil; used for scent

Uniqueness

1,6-Octadiene, 3-ethoxy-3,7-dimethyl- is unique due to its specific ethoxy group and diene structure that allow for distinct reactivity and applications compared to its analogs. Its dual functionality as both a flavoring agent and a potential chemical intermediate sets it apart from other similar compounds .

Geranyl Bromide as a Precursor

The synthesis of 1,6-octadiene, 3-ethoxy-3,7-dimethyl- often begins with geranyl bromide, a monoterpene alcohol derivative. Geranyl bromide undergoes nucleophilic substitution in the presence of ethanol and a base, yielding the target compound through ethoxy group incorporation at the C3 position. This method leverages the reactivity of the allylic bromide moiety, which facilitates efficient ether formation under mild conditions. Key parameters include reaction temperature (typically 40–60°C) and catalyst selection, with potassium carbonate or triethylamine commonly employed to neutralize HBr byproducts.

Linalool Derivative Functionalization

Linalool, a tertiary alcohol, serves as a critical intermediate. Its conversion to ethyl linalyl ether involves acid-catalyzed etherification. For instance, sulfuric acid or p-toluenesulfonic acid catalyzes the reaction between linalool and ethanol, producing water as a byproduct. However, competing dehydration reactions may form limonene or other terpene byproducts, necessitating precise control of stoichiometry and reaction time. Recent advances utilize zeolite-based catalysts to enhance selectivity, achieving yields exceeding 80% while minimizing side reactions.

Solvent and Catalyst Optimization

Solvent polarity significantly impacts reaction kinetics. Nonpolar solvents like hexane favor etherification over dehydration, whereas polar aprotic solvents (e.g., tetrahydrofuran) accelerate nucleophilic substitution. Catalytic systems incorporating transition metals (e.g., palladium on carbon) have shown promise in reducing activation energy, particularly when operating under hydrogen atmosphere to suppress oxidative degradation.

The computational investigation of electrophilic addition mechanisms for 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- has revealed fundamental insights into the reaction pathways governing this monoterpenoid ether compound [1]. Density functional theory calculations have emerged as the primary computational approach for elucidating the mechanistic details of electrophilic addition reactions involving alkene substrates, with particular emphasis on carbocation intermediates and transition state energetics [16].

The electrophilic addition mechanism for 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- proceeds through a characteristic two-step pathway involving initial protonation followed by nucleophilic attack [9]. The computational modeling using density functional theory at the B3LYP/6-311G(d,p) level demonstrates that the first step involves the formation of a π-complex between the electrophile and the alkene double bond, followed by the rate-determining protonation step that generates a carbocation intermediate [28]. The electron density redistribution during this process shows that the π-electrons of the octadiene system act as nucleophiles, while the incoming electrophile serves as the electron-accepting species [11].

Computational studies have identified two potential sites for electrophilic attack on the 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- molecule: the terminal alkene at position 1 and the internal alkene at position 6 [1]. The density functional theory calculations reveal that the regioselectivity of electrophilic addition is governed by the relative stability of the resulting carbocation intermediates [10]. The tertiary carbocation formed at position 3 exhibits significantly lower energy compared to the primary carbocation that would form at position 1, consistent with Markovnikov's rule for electrophilic addition reactions [11].

The computational modeling has provided detailed energy profiles for the electrophilic addition pathways, with activation energies ranging from 15-25 kcal/mol depending on the specific electrophile and reaction conditions [30]. The transition state geometries calculated using density functional theory methods show partial bond formation between the electrophile and the carbon center, with bond lengths intermediate between the reactant and product states [36]. These computational predictions have been validated through experimental observations of reaction rates and product distributions for related monoterpene ether compounds [21].

Table 2.1: Computational Parameters for Electrophilic Addition Mechanisms

ParameterValueMethodReference
Activation Energy (kcal/mol)18.3 ± 2.1B3LYP/6-311G(d,p) [16]
Transition State Bond Length (Å)2.15DFT/B3PW91 [28]
Carbocation Stability (kcal/mol)-12.7DFT Calculations [30]
Reaction Coordinate IRC (amu·Å)1.23Gaussian 03 [28]

Role of Polyoxometalate Catalysts in Regioselective Transformations

Polyoxometalate catalysts have demonstrated exceptional efficiency in promoting regioselective transformations of monoterpene compounds, including structural analogues of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- [12]. These discrete metal-oxygen cluster compounds exhibit unique catalytic properties that arise from their well-defined structure, tunable redox properties, and ability to function under mild reaction conditions [14]. The polyoxometalate-catalyzed transformations of octadiene derivatives proceed through mechanisms that involve both Lewis acid activation and controlled radical generation [22].

The copper-substituted polyoxometalate K₈[Cu²⁺(H₂O)(α₂-P₂W₁₇O₆₁)] has shown remarkable regioselectivity in the oxidative transformation of monoterpene ethers related to 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- [14]. The catalyst exhibits enzyme-like recognition of the substrate surface, leading to highly selective oxidative modifications at specific positions along the carbon chain [14]. This regioselectivity arises from the specific binding interactions between the polyoxometalate surface and the substrate molecule, which positions the reactive sites in optimal proximity to the catalytic center [14].

Computational studies of polyoxometalate catalysis have revealed that the decatungstate anion [W₁₀O₃₂]⁴⁻ exhibits superior reactivity compared to other hydrogen atom transfer catalysts in carbon-hydrogen bond activation reactions [12]. The outstanding reactivity of this polyoxometalate species is attributed to its rigid structure and exposed active surface sites that facilitate efficient substrate binding and product release [12]. The relationship between steric volume of protective groups and carbon-hydrogen bond selectivity has been established through theoretical analysis, demonstrating that larger steric volumes lead to enhanced selectivity for single carbon-hydrogen bond activation products [12].

The mechanistic pathway for polyoxometalate-catalyzed regioselective transformations involves initial substrate coordination to the metal oxide surface, followed by electron transfer processes that generate reactive intermediates [25]. Site-selective oxygen-sulfur substitution methods have been developed to modify polyoxometalate structures, enabling the transformation of [XW₁₂O₄₀]⁴⁻ species to Keggin-type polyoxothiometalates [XW₁₂O₂₈S₁₂]⁴⁻ with retention of the original framework structure [25]. These modified polyoxometalate catalysts exhibit enhanced selectivity and stability in organic solvent systems [25].

Table 2.2: Polyoxometalate Catalyst Performance Data

Catalyst TypeSelectivity (%)Conversion (%)Reaction Time (h)Reference
[W₁₀O₃₂]⁴⁻92.587.38 [12]
Cu²⁺-POM96.184.712 [14]
[SiW₁₂O₄₀]⁴⁻89.291.56 [39]
[P₂W₁₈O₆₂]⁶⁻88.693.210 [39]

Enzyme-Catalyzed Biosynthetic Pathways for Structural Analogues

The enzyme-catalyzed biosynthetic pathways leading to structural analogues of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- involve sophisticated molecular recognition and catalytic mechanisms that have been elucidated through structural and functional studies of monoterpene synthases [18]. Linalool synthase represents a key enzyme in the biosynthetic pathway for acyclic monoterpene ethers, catalyzing the formation of linalool from geranyl diphosphate through a mechanism involving carbocation intermediates [35].

The bacterial linalool synthase from Streptomyces clavuligerus exhibits exceptional catalytic efficiency, demonstrating 300-fold higher linalool production compared to plant monoterpene synthases when expressed in metabolically engineered Escherichia coli strains [18]. Structural analysis reveals that the enzyme active site contains specific residues that control the stabilization and quenching of carbocation intermediates, directing the reaction toward acyclic products rather than cyclized monoterpenes [35]. The enzyme mechanism involves magnesium-dependent ionization of geranyl diphosphate, isomerization to linalyl diphosphate, and reionization to generate the linalyl carbocation intermediate [31].

Computational molecular dynamics simulations of bacterial monoterpene synthases indicate that these enzymes do not undergo large-scale conformational changes during the catalytic cycle, making them attractive targets for structure-based protein engineering [18]. The comparison of linalool synthase and 1,8-cineole synthase structures reveals how active site architecture determines product specificity, with the linalool synthase promoting water attack on the α-terpinyl intermediate to generate acyclic products [35]. The presence of specific asparagine residues in the active site facilitates the activation and stabilization of water molecules that participate in the termination of the carbocation cascade [31].

The evolutionary analysis of linalool synthase genes from multiple species reveals a composite gene structure that may have evolved through recombination events between different types of terpene synthases [41]. The gene structure contains 11 introns in identical positions across species, with the first half showing similarity to copalyl diphosphate synthase genes and the second half resembling limonene synthase-type genes [41]. This evolutionary mechanism of domain swapping provides insight into the extraordinary diversity observed in the plant terpene synthase family [41].

The biosynthetic pathway for monoterpene ethers involves the action of cytochrome P450-dependent monooxygenases that introduce hydroxyl groups at specific positions, followed by methyltransferases or other modifying enzymes that generate ether linkages [29]. The enzyme commission classification system categorizes these biosynthetic enzymes into distinct functional groups: carbon-oxygen lyases acting on phosphates for monoterpene synthases, oxidoreductases acting on paired donors for hydroxylation reactions, and various transferases for the introduction of alkyl or acyl groups [29].

Table 2.3: Enzyme Kinetic Parameters for Monoterpene Biosynthesis

EnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)Reference
Bacterial Linalool SynthaseGeranyl diphosphate12.50.876.96 × 10⁴ [18]
Plant Linalool SynthaseGeranyl diphosphate48.20.0326.63 × 10² [35]
1,8-Cineole SynthaseGeranyl diphosphate15.70.452.87 × 10⁴ [18]
Cytochrome P450 MonooxygenaseLinalool35.60.215.90 × 10³ [29]

1,6-Octadiene, 3-ethoxy-3,7-dimethyl-, commonly known as ethyl linalyl ether, serves as a significant precursor compound in the development of fragrance and flavoring agents [1] [2] [3]. This monoterpenoid ether possesses distinctive olfactory properties characterized by floral, citrus, and fruity notes, making it highly valuable in perfumery applications [3]. The compound has been assigned FEMA number 4591 and JECFA flavor number 2134, indicating its recognition and approval for use in food applications by regulatory authorities [1] [2] [4].

The synthesis of this compound as a fragrance precursor typically involves the etherification of linalool with ethyl alcohol under acidic conditions [1]. Research findings demonstrate that the compound exhibits excellent harmonicity with various other fragrance components, emphasizing odors when blended and imparting a fresh floral feeling to formulations [5]. The molecular structure, featuring an ethoxy group at the tertiary carbon position and two distinct alkene functionalities, provides multiple sites for further synthetic elaboration in fragrance chemistry [6].

In perfumery applications, 1,6-octadiene, 3-ethoxy-3,7-dimethyl- functions as both a standalone odorant and as a building block for more complex fragrance molecules [7]. The compound demonstrates remarkable stability under standard formulation conditions, with a boiling point of 192°C and density of 0.822 grams per cubic centimeter [1]. Its limited water solubility combined with excellent solubility in alcohols and oils makes it particularly suitable for various cosmetic and fragrance applications [1].

The flavoring industry utilizes this compound extensively due to its Generally Recognized As Safe status under FEMA guidelines [2] [4]. Safety evaluations conducted by the Joint Expert Committee on Food Additives have confirmed its suitability for use in food products, with the compound naturally occurring in various fruits and providing characteristic floral and fruity notes to food formulations [2]. The compound serves as a precursor for developing novel flavoring agents through controlled synthetic modifications of its reactive alkene sites.

Utilization in Stereoselective Synthesis of Polycyclic Ethers

The structural framework of 1,6-octadiene, 3-ethoxy-3,7-dimethyl- provides an excellent foundation for the stereoselective synthesis of polycyclic ether systems, particularly those found in marine natural products [8] [9]. The compound's dual alkene functionality, combined with the ethoxy substituent, creates opportunities for controlled cyclization reactions that generate complex polycyclic architectures with defined stereochemistry [8].

Marine polycyclic ethers represent a significant class of natural products produced by dinoflagellates, characterized by their ladder-shaped polycyclic ether skeletons fused in trans-syn-trans fashion [9]. Research has demonstrated that octadiene derivatives can serve as precursors in cascade cyclization processes that mimic the proposed biosynthetic pathways of these natural products [8]. The Nakanishi-Shimizu biosynthetic hypothesis suggests that polycyclic ethers arise from cascade cyclizations of polyepoxides, and octadiene substrates can be converted to appropriate polyepoxide precursors for such transformations [9].

Stereoselective methodologies for polycyclic ether synthesis utilizing octadiene precursors include ring-closing metathesis approaches, where the terminal alkenes of the octadiene framework undergo cyclization to generate medium-sized rings [10] [11]. The Grubbs catalyst system has proven particularly effective for promoting such cyclizations, with the ethoxy substituent providing steric control over the stereochemical outcome [10]. Studies have shown that electron-donating groups, such as the ethoxy functionality, accelerate ring-closing metathesis reactions through favorable electronic effects [10] [11].

The development of chiral auxiliary-mediated approaches for stereoselective polycyclic ether synthesis has benefited significantly from octadiene-based precursors [12]. Research has demonstrated that chiral oxazolidinone auxiliaries attached to octadiene frameworks can direct highly stereoselective Diels-Alder cycloadditions, providing access to polycyclic systems with excellent enantioselectivity [12]. These methodologies have enabled the synthesis of complex natural product frameworks with multiple stereocenters in a controlled manner.

Advanced synthetic strategies have employed octadiene derivatives in the construction of marine polyether toxins through ester-methylenation-metathesis sequences [8]. These approaches utilize the inherent reactivity of the octadiene backbone to generate bicyclic and tricyclic ether systems that serve as building blocks for larger polycyclic architectures. The stereochemical control achieved through these methodologies has proven crucial for accessing the correct stereoisomers of biologically active marine natural products.

Development of Novel Synthetic Intermediates through Functionalization

The 1,6-octadiene, 3-ethoxy-3,7-dimethyl- framework offers exceptional versatility for developing novel synthetic intermediates through selective functionalization of its multiple reactive sites [13] [14] [15]. The compound features three distinct reactive centers: two terminal alkene groups and one internal ethoxy-substituted tertiary carbon, each offering unique opportunities for synthetic elaboration [6].

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for functionalizing octadiene derivatives [15] [16]. Recent research has demonstrated that octadiene substrates undergo highly efficient palladium-catalyzed asymmetric intramolecular alkene-alkyne coupling reactions, providing access to enantioenriched bicyclic systems with excellent yields and enantioselectivities [15] [16]. These methodologies enable the construction of bicyclo[3.2.1]octadiene frameworks that serve as versatile intermediates for natural product synthesis.

The development of novel synthetic intermediates through oxidative functionalization pathways has proven particularly valuable [17]. Oxone-mediated oxidative transformations of octadiene derivatives enable the introduction of oxygen-containing functional groups at specific positions along the carbon chain [17]. These oxidative processes can be coupled with radical cyclization reactions to generate polycyclic intermediates with high structural complexity [17].

Hydroformylation reactions of octadiene substrates provide access to aldehyde-functionalized intermediates that serve as versatile building blocks for further synthetic elaboration [18] [19]. Research has shown that supramolecular control of regioselectivity in hydroformylation reactions can be achieved through substrate preorganization, enabling selective functionalization of specific alkene sites within the octadiene framework [18]. These methodologies have proven particularly valuable for generating linear aldehyde products with high selectivity.

The functionalization of octadiene derivatives through asymmetric organocatalytic transformations has opened new avenues for generating chiral synthetic intermediates [20]. Michael-Henry reaction sequences utilizing octadiene-derived aldehydes as both donors and acceptors enable the construction of carbohydrate-like structures with multiple stereocenters [20]. These transformations demonstrate the utility of octadiene frameworks in developing novel synthetic methodologies for complex molecule construction.

Cross-coupling methodologies utilizing octadiene substrates have been expanded to include solid-state transformations, offering environmentally sustainable approaches to synthetic intermediate development [21]. Research has demonstrated that olefin additives can serve as molecular dispersants for palladium catalysts in solid-state media, facilitating challenging cross-coupling reactions without the need for organic solvents [21]. These approaches represent significant advances in green chemistry applications for octadiene functionalization.

Physical Description

Clear colourless liquid; pleasant floral aroma

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

182.167065321 g/mol

Monoisotopic Mass

182.167065321 g/mol

Heavy Atom Count

13

Density

0.829-0.832 (20°)

UNII

W8H09IT6ZA

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,6-Octadiene, 3-ethoxy-3,7-dimethyl-: INACTIVE

Dates

Last modified: 08-09-2024

Explore Compound Types